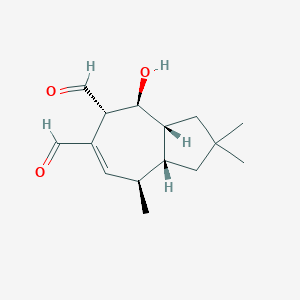

Pestalotin

描述

科学研究应用

Pestalo素有几种科学研究应用:

作用机制

Pestalo素的作用机制涉及它作为赤霉素协同剂的作用。 它增强赤霉素的活性,赤霉素是调节植物生长和发育的植物激素 。 涉及的分子靶点和途径包括调节赤霉素信号通路,导致植物生长和发育增加 .

准备方法

合成路线和反应条件

Pestalo素的合成已经通过多种方法实现。 一种值得注意的方法包括使用1,4-双(二氢奎宁-9-O-基)酞嗪作为手性配体,对(E)-乙基-2-庚烯酸进行OsO4催化的不对称双羟基化 。 该反应序列包括几个步骤,例如中间体的还原和保护基的使用,以实现所需的立体化学 .

另一种方法涉及使用® -环氧丙醇作为起始材料,然后进行催化不对称Mukaiyama醛醇缩合反应和杂Diels-Alder反应,生成吡喃酮骨架 。 该方法可以合成Pestalo素的所有四种非对映异构体 .

工业生产方法

虽然Pestalo素的具体工业生产方法没有得到很好的记录,但上述合成路线为潜在的大规模合成提供了基础。催化不对称反应和高效保护基策略的使用可以适用于工业应用。

化学反应分析

反应类型

Pestalo素经历各种化学反应,包括:

氧化: 该化合物可以被氧化形成不同的衍生物。

还原: 还原反应可用于修饰吡喃酮环上的官能团。

取代: 取代反应可以在吡喃酮环上引入不同的取代基。

常用试剂和条件

氧化: 常见的氧化剂包括OsO4和其他金属催化剂。

取代: 试剂如TsCl和Et3N用于引入取代基.

主要生成产物

相似化合物的比较

Pestalo素类似于其他具有5,6-二氢-2-吡喃酮骨架的天然产物,如卡瓦内酯和其他赤霉素协同剂 。它的独特立体化学和生物活性使其区别于其他化合物。类似的化合物包括:

卡瓦因: 具有类似结构特征的卡瓦内酯。

甲基西坦: 另一种具有生物活性的卡瓦内酯。

二氢卡瓦因: 卡瓦因的还原形式,具有类似的生物活性.

属性

IUPAC Name |

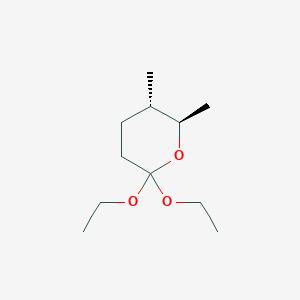

(2S)-2-[(1S)-1-hydroxypentyl]-4-methoxy-2,3-dihydropyran-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O4/c1-3-4-5-9(12)10-6-8(14-2)7-11(13)15-10/h7,9-10,12H,3-6H2,1-2H3/t9-,10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFIMUDXPJZVJJO-UWVGGRQHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C1CC(=CC(=O)O1)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@@H]([C@@H]1CC(=CC(=O)O1)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20956075 | |

| Record name | 6-(1-Hydroxypentyl)-4-methoxy-5,6-dihydro-2H-pyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20956075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34565-32-7 | |

| Record name | (2S)-2-((1S)-1-Hydroxypentyl)-4-methoxy-2,3-dihydropyran-6-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034565327 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-(1-Hydroxypentyl)-4-methoxy-5,6-dihydro-2H-pyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20956075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Pestalotin is a gibberellin synergist first isolated from the culture broth of Pestalotia cryptomeriaecola Sawada, a fungus pathogenic to the Japanese cedar, Cryptomeria japonica D. Don. [, ]

A: The molecular formula of this compound is C11H18O4 and its molecular weight is 214.26 g/mol. []

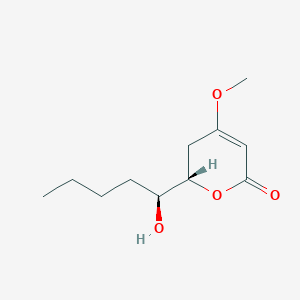

A: this compound is characterized by a 4-methoxy-5,6-dihydro-α-pyrone ring with a 1-hydroxyhexyl substituent at the C-6 position. [, , ]

A: this compound has been characterized using various spectroscopic techniques, including 1H-NMR, 13C-NMR, mass spectrometry (MS), and circular dichroism (CD) spectroscopy. [, , , ]

A: The 4-methoxy-5,6-dihydro-α-pyrone ring and the substituent at the C-6 position in this compound are crucial for its biological activity. Modifications to these structural features can significantly impact its potency and selectivity. [, , , , ]

A: this compound has been reported to act as a gibberellin synergist, enhancing the growth-promoting effects of gibberellins in plants, particularly in rice seedlings. [, , ]

A: Yes, several this compound analogs have been synthesized, including LL-P880β, LL-P880γ, and various other 4-methoxy-5,6-dihydro-α-pyrones with different substituents at the C-6 position. These analogs have shown varying degrees of biological activity, including gibberellin synergism, plant growth regulation, and cytotoxic effects. [, , , ]

ANone: Several total syntheses of this compound and its enantiomers have been reported, employing various strategies such as:

- Asymmetric Mukaiyama aldol reactions using chiral catalysts like Ti(iOPr)4/(S)-BINOL/LiCl. []

- Titanium tetrachloride-mediated aldol condensation of silyl enol ethers with 2-benzyloxyhexanal. [, ]

- Cycloadditive strategies using nitrile oxides and acrylate derivatives. []

- Utilization of dihydroxylated ynones and mercury(II)-catalyzed cyclizations. []

- Sharpless asymmetric dihydroxylation reactions. [, , ]

- Europium(III)-catalyzed cyclocondensation of silyloxy dienes with α-alkoxy aldehydes. [, ]

A: Yes, asymmetric syntheses of this compound have been achieved using methodologies like Sharpless asymmetric dihydroxylation and the utilization of chiral auxiliaries. [, , , , , ]

A: Yes, this compound and its derivatives have been isolated from various other fungi, including Pestalotiopsis microspora, Glomerella cingulata, Penicillium species, and Xylaria species. [, , , , , ]

A: The discovery of this compound and its derivatives in endophytic fungi suggests a potential role for these compounds in the ecological interactions between fungi and their host plants. [, , , ]

A: this compound is one of the many fungal metabolites that can occur naturally in maize kernels. Its presence, along with other metabolites, can be influenced by weather conditions and impact the quality and safety of maize and maize-derived products. []

A: Yes, analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been employed for the detection and quantification of this compound in complex matrices such as maize kernels and fungal cultures. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S,6R)-6-[[1(s)-ethoxycarbonyl-3-phenylpropyl]amino]-5-oxo-(2-thienyl)perhydro-1,4-thiazepine](/img/structure/B22876.png)

![N-[1-(aminomethyl)propyl]-N,N-dimethylamine](/img/structure/B22886.png)